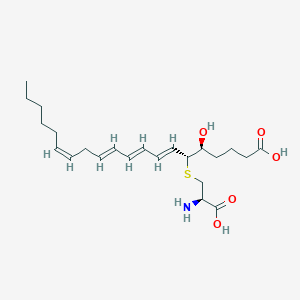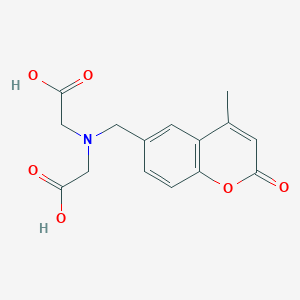
钙黄绿素蓝
描述
钙蓝是一种广泛应用于各个科学领域的荧光染料。它是一种细胞可渗透的酯酶底物,可以用作活力探针,测量酶活性以及细胞膜完整性。这种染料在进入活细胞之前荧光很弱,在细胞内酯酶裂解乙酰氧甲基酯基团后,会产生强荧光产物。 钙蓝在 360 纳米处被最佳激发,并在 445 纳米处发出最大发射 .
科学研究应用
钙蓝在科学研究中具有广泛的应用,包括:
细胞活力测定: 用于根据酯酶活性区分活细胞和死细胞。
细胞迁移和粘附研究: 有助于跟踪和追踪各种生物过程中的细胞。
细胞内钙成像: 用于研究细胞内的钙离子动力学。
荧光显微镜和流式细胞术: 用于根据其荧光特性对细胞进行成像和分析
作用机制
钙蓝通过以下机制发挥作用:
细胞渗透性: 乙酰氧甲基酯基团使钙蓝能够渗透细胞膜。
酯酶裂解: 进入细胞后,细胞内酯酶会裂解酯基,将钙蓝转化为其荧光形式。
荧光发射: 荧光钙蓝保留在细胞质内,允许成像和分析
类似化合物:
钙黄绿素 AM: 是一种用于类似应用的绿色荧光染料,但具有不同的激发和发射波长。
Hoechst 33342: 是一种蓝色荧光染料,用于在活细胞中染色 DNA。
DAPI: 另一种用于 DNA 染色的蓝色荧光染料
独特性: 钙蓝因其特定的激发和发射波长而独一无二,这与绿色和红色荧光染料等其他常见荧光团提供了光谱分离。 这使其特别适用于使用多个荧光标记的多路复用实验 .
生化分析
Biochemical Properties
Calcein Blue is a non-fluorescent compound that can permeate the cell membrane due to its lipophilic properties . Once inside the cell, it is cleaved by intracellular esterases, yielding the fluorescent Calcein molecule . This conversion allows the dye to be retained within the cytoplasm .
Cellular Effects
Calcein Blue is used for labeling live cells that can be detected and further analyzed by flow cytometry . The enhanced hydrophobicity provided by the acetomethoxy (AM) group allows this dye to readily enter viable cells . Once inside, intracellular esterases cleave the AM groups off of the weakly fluorescent Calcein Blue AM, trapping fluorescent Calcein Blue within the cell . Since dead cells lack esterase activity, only viable cells are labeled .
Molecular Mechanism
The molecular mechanism of Calcein Blue involves its conversion by intracellular esterases into a fluorescent form . This process activates the fluorescence of Calcein, allowing for easy detection and visualization .
Temporal Effects in Laboratory Settings
Calcein Blue AM should be used immediately when diluted with an aqueous solution, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . The dye is not fixable and
准备方法
合成路线和反应条件: 钙蓝通过使 4-甲基伞形酮与亚氨基二乙酸反应合成。该反应涉及形成具有亚氨基二乙酸结构的香豆素衍生物。 引入乙酰氧甲基酯基团以增强细胞渗透性 .
工业生产方法: 在工业环境中,钙蓝通过大规模合成生产,涉及相同的基本化学反应,但针对更高的产率和纯度进行了优化。 该过程包括仔细控制反应条件,如温度、pH 值和溶剂选择,以确保产品质量的一致性 .
化学反应分析
反应类型: 钙蓝经历多种类型的化学反应,包括:
水解: 乙酰氧甲基酯基团被细胞内酯酶水解,生成荧光钙蓝。
常见试剂和条件:
水解: 通常在活细胞内的酯酶存在下发生。
主要产物:
水解: 生成荧光钙蓝。
络合: 形成金属-钙蓝络合物,可用于各种分析应用.
相似化合物的比较
Calcein AM: A green-fluorescent dye used for similar applications but with different excitation and emission wavelengths.
Hoechst 33342: A blue-fluorescent dye used for staining DNA in live cells.
Uniqueness: Calcein Blue is unique due to its specific excitation and emission wavelengths, which provide spectral separation from other common fluorophores like green and red fluorescent dyes. This makes it particularly useful for multiplexing experiments where multiple fluorescent labels are used .
属性
IUPAC Name |
2-[carboxymethyl-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO7/c1-8-4-14(22)23-15-9(8)2-3-11(17)10(15)5-16(6-12(18)19)7-13(20)21/h2-4,17H,5-7H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPSHDMGSVVHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale yellow powder; [Acros Organics MSDS] | |
| Record name | Calcein Blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12659 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
54375-47-2 | |
| Record name | Calcein blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54375-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Calcein Blue interact with metal ions?
A1: Calcein Blue forms chelate complexes with various metal ions, including calcium (Ca2+), lead (Pb2+), cadmium (Cd2+), and copper (Cu2+). [, , , ] These complexes exhibit distinct fluorescence properties, allowing for sensitive and selective detection of these metals.
Q2: What is the effect of metal ion binding on the fluorescence of Calcein Blue?
A2: The fluorescence intensity of Calcein Blue is generally enhanced upon complexation with certain metal ions, such as calcium. [, ] Conversely, some metal ions, like lanthanides, can quench the fluorescence of Calcein Blue. [] The degree of fluorescence enhancement or quenching depends on the specific metal ion, its concentration, and the solution pH.
Q3: Can Calcein Blue be used to study cellular processes?
A3: Yes, Calcein Blue acetoxymethyl ester (Calcein Blue AM), a cell-permeable derivative, is commonly used to assess cell viability and monitor cellular processes such as endocytosis and exocytosis. [, , ] Once inside the cell, esterases cleave the AM groups, trapping the fluorescent Calcein Blue within the cytoplasm.
Q4: What is the molecular formula and weight of Calcein Blue?
A4: The molecular formula of Calcein Blue is C30H26N2O13. It has a molecular weight of 602.52 g/mol.
Q5: Does Calcein Blue have any characteristic spectroscopic data?
A5: Yes, Calcein Blue exhibits specific absorption and emission wavelengths. The maximum absorption wavelength (λabs) is around 360 nm, while the maximum emission wavelength (λem) is approximately 460 nm. [, ] These values can vary slightly depending on the solvent and the presence of metal ions.
Q6: Does Calcein Blue exhibit any catalytic properties?
A6: While primarily known as a fluorescent indicator, there is limited research exploring the potential catalytic properties of Calcein Blue. Further investigation is needed to determine if it can act as a catalyst in specific chemical reactions.
Q7: Have there been any computational studies on Calcein Blue and its metal complexes?
A7: Yes, density functional theory (DFT) calculations have been employed to predict the stability constants of Cu2+ complexes with Calcein Blue and other fluorescent ligands. [] These studies provide insights into the binding affinities and structural features of metal-Calcein Blue complexes.
Q8: How do structural modifications of Calcein Blue affect its fluorescence properties?
A8: Structural modifications, particularly those altering the chelating groups or the conjugated system of Calcein Blue, can significantly impact its fluorescence properties. For example, changing the substituents on the aromatic rings or modifying the length of the conjugated system can shift the absorption and emission wavelengths. [, , ] These modifications can be strategically employed to fine-tune the fluorescence characteristics for specific applications.
Q9: What are some strategies to improve the stability of Calcein Blue formulations?
A9: Several strategies can be used to enhance the stability of Calcein Blue formulations, including:* Protecting from light: Storing Calcein Blue solutions in amber vials or wrapping them in foil can prevent photodegradation.* Controlling pH: Maintaining the solution pH within the optimal range for Calcein Blue stability can help prevent degradation.* Adding stabilizers: Incorporating antioxidants or other stabilizing agents in the formulation can protect against oxidative degradation. []
Q10: Are there specific safety regulations regarding the handling and disposal of Calcein Blue?
A10: As with all laboratory chemicals, Calcein Blue should be handled with care. While it is not classified as highly hazardous, it's important to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific safety precautions, handling instructions, and disposal guidelines.
Q11: Are there alternative fluorescent dyes with similar properties to Calcein Blue?
A11: Yes, several alternative fluorescent dyes can be used for applications where Calcein Blue is typically employed. Some examples include:* Fluorescein: Offers bright green fluorescence and is widely used in cell biology and microscopy.* Rhodamine: Provides a range of colors, from orange to red, and is known for its high quantum yield.* Xylenol Orange: Forms colored complexes with metal ions, similar to Calcein Blue, and can be used as a fluorescent indicator. []
Q12: Are there specific guidelines for recycling or disposing of Calcein Blue waste?
A12: Disposal of Calcein Blue should follow local regulations and guidelines for laboratory chemical waste. Consulting the SDS and local environmental health and safety offices is crucial for proper waste management.
Q13: What are some notable milestones in the research and development of Calcein Blue?
A13: Key milestones in Calcein Blue research include:* Initial synthesis and characterization: Establishment of its chemical structure and properties.* Development of cell-permeable derivatives like Calcein Blue AM: Expanding its use in cell biology and viability assays. [, ]* Exploration of its applications in various fields: Including analytical chemistry for metal ion detection, materials science for surface characterization, and biological research for studying cellular processes. [, , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


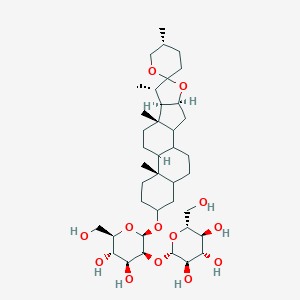
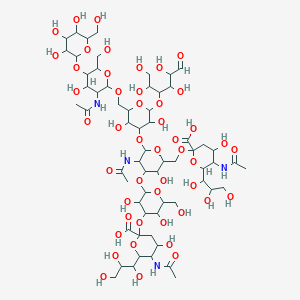
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
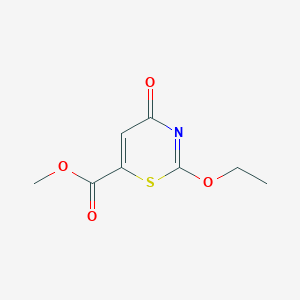
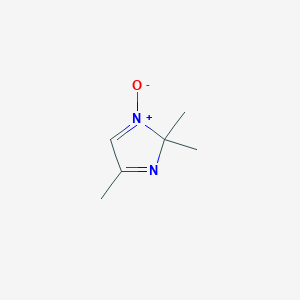

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
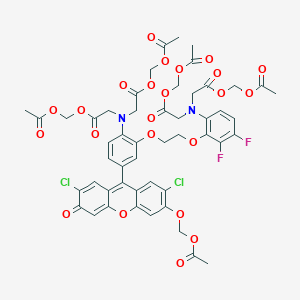
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)



